

# A Researcher's Guide to Unraveling Manganese Oxidation States in Catalysts via XPS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Manganese(II) phosphate*

Cat. No.: *B080445*

[Get Quote](#)

For researchers and scientists in catalyst development and material science, accurately determining the oxidation state of manganese (Mn) is paramount to understanding and optimizing catalytic performance. X-ray Photoelectron Spectroscopy (XPS) has emerged as a powerful surface-sensitive technique for this purpose. This guide provides a comprehensive comparison of XPS-based methods for Mn oxidation state determination, supported by experimental data and detailed protocols.

The catalytic activity of manganese oxides is intrinsically linked to the oxidation state of the manganese ions (e.g.,  $Mn^{2+}$ ,  $Mn^{3+}$ ,  $Mn^{4+}$ ). XPS provides valuable insights into the surface chemistry of these materials by analyzing the kinetic energy of photoelectrons emitted from the sample when irradiated with X-rays. This allows for the identification and quantification of different oxidation states present on the catalyst surface.

## Unraveling Oxidation States: A Comparative Analysis of XPS Spectral Regions

The determination of manganese oxidation states using XPS primarily relies on the analysis of the Mn 2p and Mn 3s core level spectra. Each spectral region offers distinct advantages and challenges.

## The Mn 2p Spectrum: A Tale of Binding Energies and Multiplet Splitting

The Mn 2p region is characterized by two spin-orbit split peaks, Mn 2p<sub>3/2</sub> and Mn 2p<sub>1/2</sub>. While the binding energy of the Mn 2p<sub>3/2</sub> peak is sensitive to the oxidation state, significant overlap and complex multiplet splitting patterns for Mn<sup>2+</sup>, Mn<sup>3+</sup>, and Mn<sup>4+</sup> can make unambiguous identification challenging.<sup>[1][2][3]</sup> Deconvolution of the Mn 2p<sub>3/2</sub> peak into its constituent components is often necessary for quantitative analysis.<sup>[1]</sup> It has been observed that analysis of the Mn 2p<sub>3/2</sub> spectra can sometimes yield results that are systematically more reduced compared to other methods.<sup>[4][5]</sup>

## The Mn 3s Spectrum: Leveraging Multiplet Splitting

The Mn 3s peak exhibits multiplet splitting due to the interaction between the 3s core hole and the 3d valence electrons.<sup>[6][7]</sup> The energy separation ( $\Delta E$ ) of this splitting is a sensitive indicator of the manganese oxidation state.<sup>[6][8]</sup> Generally, the splitting decreases as the oxidation state increases.<sup>[6]</sup> However, the utility of Mn 3s splitting for determining the oxidation state in all manganese compounds should be approached with caution, as the ligand environment can also influence the peak separation.<sup>[8]</sup> For certain materials, such as birnessites, this method may not be appropriate.<sup>[4]</sup>

## The Mn 3p Spectrum: An Alternative Approach

Recent studies have highlighted the utility of the Mn 3p spectral region for determining manganese oxidation states.<sup>[4][5][9]</sup> The shape and position of the Mn 3p photo-line can provide a reliable means of identifying Mn(II), Mn(III), and Mn(IV).<sup>[9]</sup> Fitting the Mn 3p and Mn 3s lines has been shown to yield robust quantification of oxidation states across a range of manganese (hydr)oxide phases.<sup>[4][5]</sup>

## Quantitative Data Summary

The following table summarizes typical binding energies and multiplet splitting values for various manganese oxides, providing a valuable reference for data interpretation.

| Manganese Oxide                | Oxidation State                     | Mn 2p <sub>3/2</sub> Binding Energy (eV) | Mn 3s Multiplet Splitting ( $\Delta E$ ) (eV) |
|--------------------------------|-------------------------------------|------------------------------------------|-----------------------------------------------|
| MnO                            | Mn <sup>2+</sup>                    | ~640.9 - 641.5                           | 5.5 - 6.1[8]                                  |
| Mn <sub>2</sub> O <sub>3</sub> | Mn <sup>3+</sup>                    | ~641.5 - 641.8                           | 5.4 - 5.5[8]                                  |
| MnO <sub>2</sub>               | Mn <sup>4+</sup>                    | ~641.8 - 642.7                           | 4.5 - 5.5[8]                                  |
| Mn <sub>3</sub> O <sub>4</sub> | Mn <sup>2+</sup> , Mn <sup>3+</sup> | ~641.5                                   | 5.3 - 5.4[8]                                  |

Note: These values are approximate and can be influenced by sample preparation, instrument calibration, and the specific chemical environment of the manganese ions.

## Experimental Protocol for XPS Analysis of Manganese Catalysts

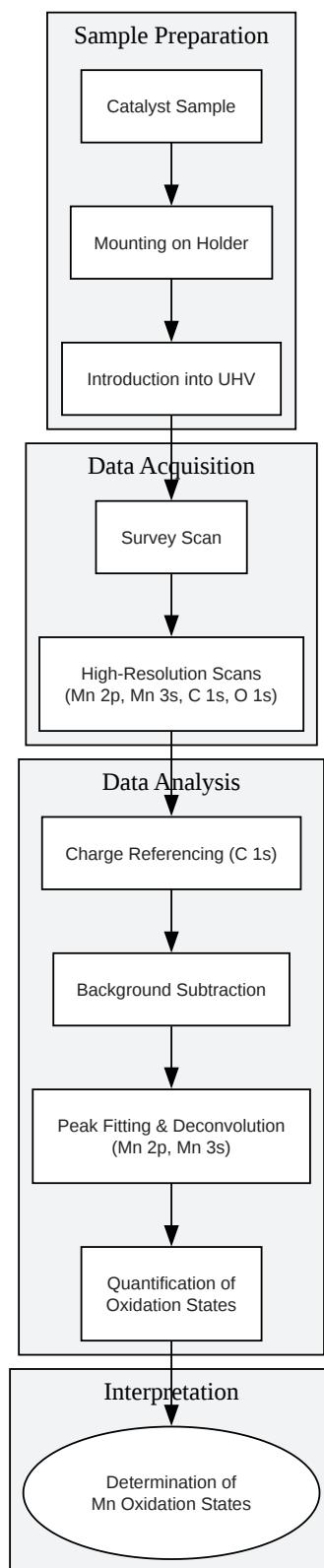
A standardized protocol is crucial for obtaining reliable and reproducible XPS data.

### 1. Sample Preparation:

- Powdered Catalysts: Press the powder into a clean indium foil or onto a sample holder with double-sided carbon tape. Ensure a smooth, flat surface.
- Thin Films: Mount the film directly onto the sample holder.
- Handling: Use clean, powder-free gloves to avoid surface contamination. Minimize exposure to ambient air to prevent surface oxidation or hydration.

### 2. Instrumentation and Data Acquisition:

- X-ray Source: A monochromatic Al K $\alpha$  X-ray source is typically used.
- Analysis Chamber: Maintain ultra-high vacuum (UHV) conditions (pressure  $< 10^{-8}$  Torr) to prevent surface contamination.
- Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.


- High-Resolution Scans: Acquire high-resolution spectra for the Mn 2p, Mn 3s, O 1s, and C 1s regions. Use a smaller pass energy for higher energy resolution.
- Charge Referencing: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

### 3. Data Analysis:

- Software: Use appropriate XPS data analysis software (e.g., CasaXPS, Thermo Avantage).
- Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra.
- Peak Fitting:
  - Mn 2p: Deconvolute the Mn 2p<sub>3/2</sub> peak using appropriate multiplet splitting models and constraints based on reference spectra of known manganese oxides.[\[1\]](#)
  - Mn 3s: Determine the energy separation between the two multiplet components.
- Quantification: Calculate the relative atomic concentrations of the different manganese oxidation states from the areas of the fitted peaks, applying appropriate relative sensitivity factors (RSFs).

## Visualizing the Workflow

The following diagram illustrates the logical workflow for determining manganese oxidation states using XPS.



[Click to download full resolution via product page](#)

Caption: Workflow for determining manganese oxidation states using XPS.

## Comparison with Alternative Techniques

While XPS is a powerful tool for surface analysis, other techniques can provide complementary information about the bulk properties of the catalyst.

| Technique                              | Information Provided                                                                  | Advantages                                                              | Limitations                                                                                       |
|----------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| X-ray Absorption Spectroscopy (XAS)    | Bulk-sensitive information on the average oxidation state and local atomic structure. | Provides bulk information; sensitive to local coordination environment. | Requires access to synchrotron radiation facilities.                                              |
| Temperature-Programmed Reduction (TPR) | Information on the reducibility of the metal oxides.                                  | Provides insights into the catalytic activity in reduction reactions.   | Indirect measure of oxidation state; can be influenced by particle size and support interactions. |
| Iodometric Titration                   | Average oxidation state of manganese in the bulk material.                            | A simple and cost-effective wet chemical method.                        | Destructive technique; provides only the average oxidation state. <a href="#">[10]</a>            |

In conclusion, XPS is an indispensable technique for elucidating the surface oxidation states of manganese in catalysts, providing crucial information for understanding reaction mechanisms and designing more efficient catalytic materials. By carefully considering the nuances of spectral interpretation and employing a standardized experimental approach, researchers can confidently leverage the power of XPS to advance their catalyst development efforts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Manganese [xpsfitting.com]
- 2. rruff.net [rruff.net]
- 3. minsocam.org [minsocam.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Manganese | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Mn 3s Peak Separation Values [xpsfitting.com]
- 9. Use of XPS to identify the oxidation state of Mn in solid surfaces of filtration media oxide samples from drinking water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Researcher's Guide to Unraveling Manganese Oxidation States in Catalysts via XPS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080445#xps-analysis-to-determine-manganese-oxidation-states-in-catalysts>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)